

# The Chemistry and Application of Cy7.5-COOH TEA: A Technical Guide

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## Compound of Interest

Compound Name: Cy7.5-COOH TEA

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This guide provides an in-depth overview of the near-infrared (NIR) fluorescent dye, Cy7.5-COOH, and its commonly used triethylamine (TEA) salt form. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation and cellular analysis.

## Core Structure and Physicochemical Properties

Cy7.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This extended conjugated system is responsible for its strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence, making it an ideal candidate for in vivo imaging.

The "-COOH" designation indicates the presence of a carboxylic acid functional group. This group is crucial for the covalent attachment of the dye to various biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides. The carboxylic acid is typically activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to facilitate efficient conjugation to primary amines on the target molecule.

The triethylamine (TEA) salt of Cy7.5-COOH is a formulation designed to improve the dye's solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used to prepare stock solutions for labeling reactions. The triethylamine, a

weak base, deprotonates the carboxylic acid, forming a triethylammonium carboxylate salt. This ionic interaction enhances solubility without compromising the reactivity of the parent molecule for subsequent conjugation reactions.

## Chemical Structure

The core structure of Cy7.5-COOH consists of two indolenine rings connected by a heptamethine chain. The carboxylic acid is typically attached via a linker to one of the indolenine nitrogens. Triethylamine is a simple tertiary amine.

The formation of the **Cy7.5-COOH TEA** salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of triethylamine abstracts the proton from the carboxylic acid group of Cy7.5-COOH. This results in the formation of the triethylammonium cation and the carboxylate anion of the dye, which are held together by an ionic bond.

## Quantitative Data

The following table summarizes the key quantitative properties of Cy7.5-COOH and its derivatives, compiled from various suppliers.

Property	Value	References
Molecular Formula (Free Acid)	C <sub>42</sub> H <sub>44</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight (Free Acid)	608.81 g/mol	[1]
Excitation Maximum (λ <sub>ex</sub> )	~781-788 nm	[1]
Emission Maximum (λ <sub>em</sub> )	~808-810 nm	[1]
Molar Extinction Coefficient	>200,000 M <sup>-1</sup> cm <sup>-1</sup>	
Solubility	Soluble in organic solvents (DMSO, DMF)	

## Experimental Protocols

### General Protocol for Antibody Labeling with Cy7.5-COOH

This protocol describes the general steps for conjugating Cy7.5-COOH to an antibody. The carboxylic acid on the dye is first activated to an NHS ester, which then reacts with primary amines (lysine residues) on the antibody.

#### Materials:

- Antibody of interest (in an amine-free buffer, e.g., PBS)
- Cy7.5-COOH
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Dye Activation:
  - Dissolve Cy7.5-COOH, DCC (or EDC), and NHS in anhydrous DMF or DMSO to prepare a solution of the activated NHS ester. The molar ratio of Cy7.5-COOH:DCC:NHS should be approximately 1:1.2:1.2.
  - Allow the activation reaction to proceed for 1-2 hours at room temperature in the dark.
- Antibody Preparation:
  - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
- Conjugation Reaction:

- Add the activated Cy7.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody can be varied to achieve the desired degree of labeling, but a starting point of a 10-fold molar excess of the dye is common.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification:
  - Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (around 788 nm).

## Protocol for Staining Cells with a Cy7.5-Labeled Antibody for Flow Cytometry

### Materials:

- Cy7.5-labeled antibody
- Cell suspension (single-cell suspension)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer

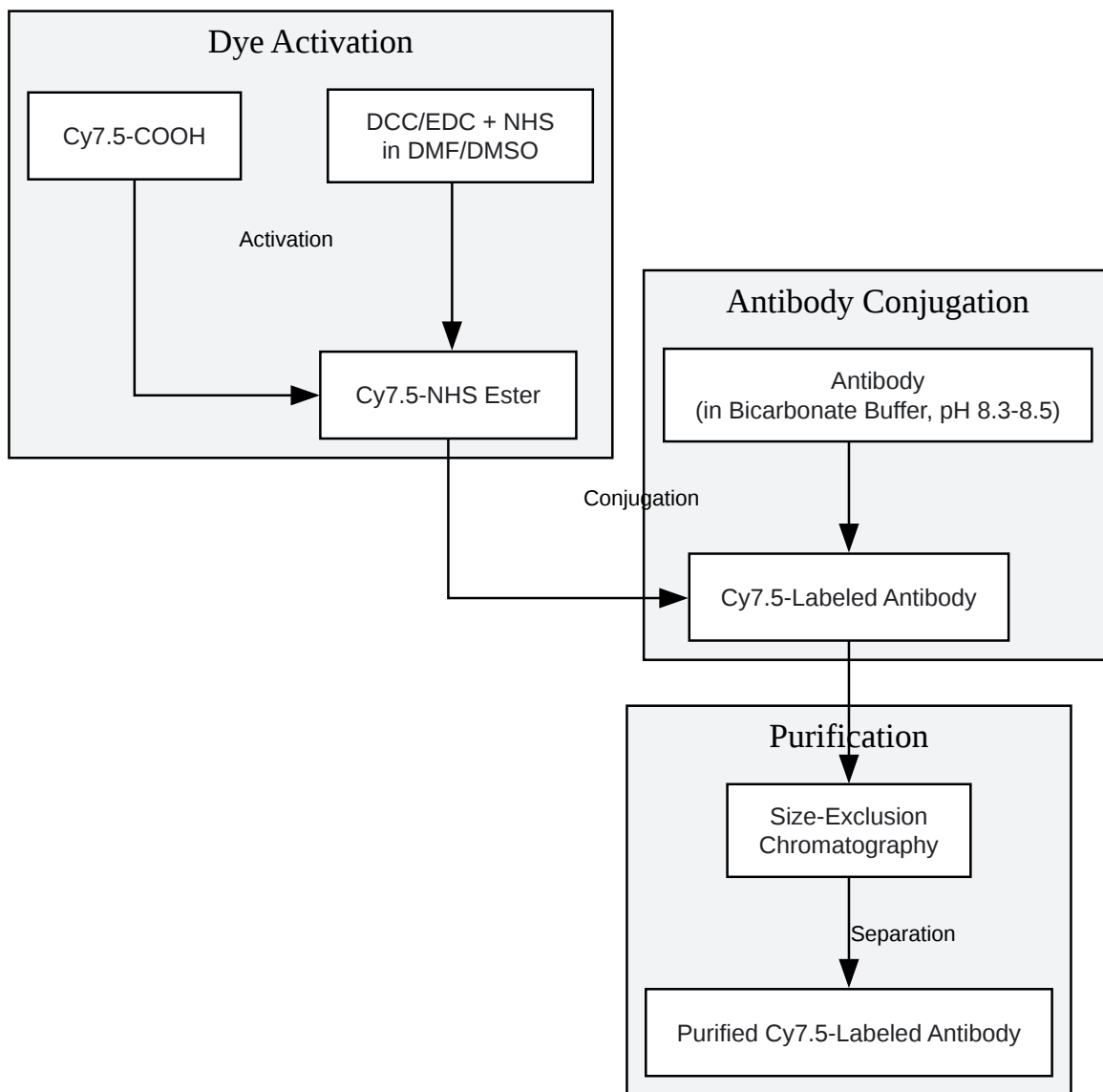
### Procedure:

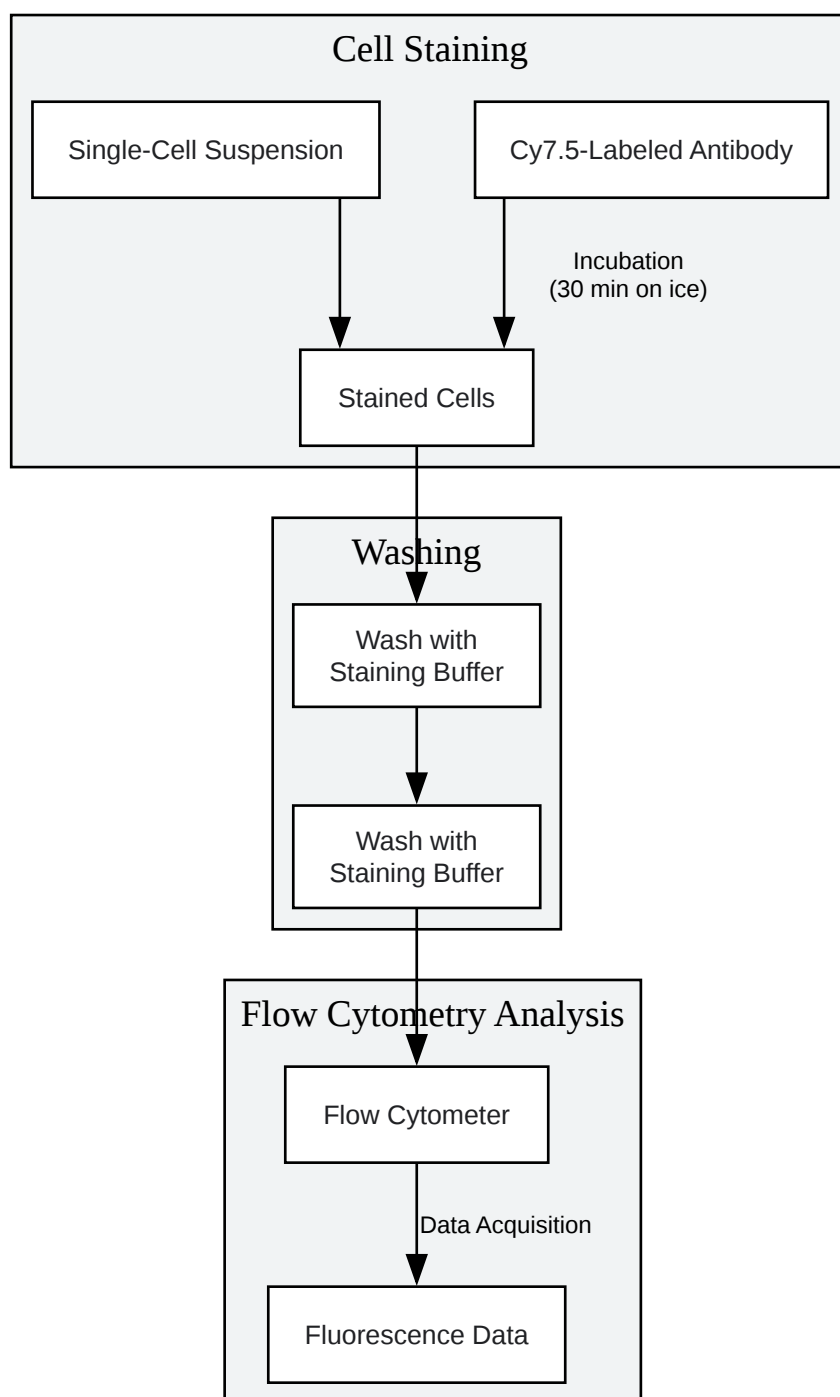
- Cell Preparation:

- Prepare a single-cell suspension of your target cells at a concentration of  $1 \times 10^6$  cells/mL in ice-cold staining buffer.
- Staining:
  - Add the Cy7.5-labeled antibody to the cell suspension at a predetermined optimal concentration.
  - Incubate for 30 minutes on ice, protected from light.
- Washing:
  - Wash the cells twice with 2 mL of ice-cold staining buffer by centrifugation (e.g.,  $300 \times g$  for 5 minutes) and removal of the supernatant.
- Analysis:
  - Resuspend the cells in 0.5 mL of staining buffer.
  - Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Cy7.5 detection (excitation at ~640 nm or ~785 nm, and emission detection at ~810 nm).

## Visualizations

The following diagrams illustrate the key processes described in this guide.





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## References

- 1. medchemexpress.com [medchemexpress.com]
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